An In-Depth Technical Guide to 3-Ethyl-1,2,4-oxadiazol-5-ol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Ethyl-1,2,4-oxadiazol-5-ol: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 3-Ethyl-1,2,4-oxadiazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, structural nuances, synthesis methodologies, and its role as a valuable building block in modern drug discovery.
Part 1: Core Physicochemical and Structural Properties
3-Ethyl-1,2,4-oxadiazol-5-ol (CAS No. 57689-63-1) is a derivative of the 1,2,4-oxadiazole scaffold.[1] This five-membered heterocyclic ring system is considered a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2][3] One of its key features is its function as a bioisostere for ester and amide groups, a strategy used to improve metabolic stability and other pharmacokinetic properties of a molecule.[1][2]
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 57689-63-1 | [1][4] |
| Molecular Formula | C₄H₆N₂O₂ | [1] |
| Molecular Weight | 114.10 g/mol | [1] |
| Appearance | Solid | |
| InChI Key | XDAARBVMIPYNNG-UHFFFAOYSA-N | [1] |
| Storage | 2-8°C, sealed in a dry environment | [1] |
Structural Analysis and Tautomerism
The 1,2,4-oxadiazole ring possesses inherent chemical characteristics that are crucial to its reactivity and function. It has relatively low aromaticity and contains a labile O-N single bond, making the scaffold susceptible to thermal or photochemical rearrangements.[1] This reactivity is a defining feature that can be exploited in synthetic chemistry.
A critical structural aspect of 3-Ethyl-1,2,4-oxadiazol-5-ol is its existence in a tautomeric equilibrium. The hydroxyl group at the C5 position allows for proton migration to the N4 ring nitrogen. This establishes an equilibrium between the hydroxy (enol) form and the keto form, 3-Ethyl-1,2,4-oxadiazolidin-5-one.[1] This dynamic state influences the compound's reactivity, hydrogen bonding potential, and spectroscopic characteristics.
Caption: Keto-enol tautomerism of the title compound.
Part 2: Synthesis and Reactivity
The synthesis of the 1,2,4-oxadiazol-5-one ring system is well-established in organic chemistry. The most common and direct strategy involves the acylation of an amidoxime followed by an intramolecular cyclization that eliminates a leaving group.[1]
To specifically synthesize 3-Ethyl-1,2,4-oxadiazol-5-ol, the required precursor is propanamidoxime (also known as propionamidoxime).[1] This starting material provides the ethyl group that will be located at the C3 position of the final heterocyclic ring. The amidoxime is then reacted with a carbonylating agent to form the C5-oxo functionality and drive the ring closure.
Caption: General synthetic workflow for the target compound.
Experimental Protocol: Synthesis via Carbonylative Cyclization
This protocol describes a representative synthesis using 1,1'-carbonyldiimidazole (CDI) as the carbonylating agent, a method known for its efficiency and mild reaction conditions.[5]
Objective: To synthesize 3-Ethyl-1,2,4-oxadiazol-5-ol from propanamidoxime.
Materials:
-
Propanamidoxime
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Base (e.g., finely ground Potassium Carbonate)[5]
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propanamidoxime (1.0 eq) and finely ground potassium carbonate (1.5 eq) in anhydrous THF.
-
Addition of CDI: While stirring vigorously at room temperature, add a solution of CDI (1.1 eq) in anhydrous THF dropwise over 10-15 minutes. The use of CDI facilitates a rapid carbonylative cyclization, often completing within 20 minutes at room temperature.[5]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (using an appropriate eluent system such as ethyl acetate/hexane) or by recrystallization to yield pure 3-Ethyl-1,2,4-oxadiazol-5-ol.
Causality: The base (potassium carbonate) facilitates the deprotonation of the amidoxime, enhancing its nucleophilicity. CDI acts as a highly reactive carbonyl source, leading to the formation of an activated O-acylamidoxime intermediate which rapidly undergoes intramolecular cyclization to form the stable 1,2,4-oxadiazol-5-one ring.
Part 3: Analytical Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show a characteristic triplet and quartet pattern for the ethyl group protons. The N-H proton of the keto tautomer or the O-H proton of the enol tautomer would likely appear as a broad singlet, its chemical shift being dependent on solvent and concentration.
-
¹³C NMR: Signals corresponding to the two carbons of the ethyl group are expected. Two distinct signals for the heterocyclic ring carbons (C3 and C5) would also be present. The chemical shift of the C5 carbon would be indicative of the predominant tautomeric form, appearing further downfield in its carbonyl (keto) state compared to the hydroxylated (enol) state.[1]
-
Infrared (IR) Spectroscopy: Key absorptions would include a broad band in the 3100-3400 cm⁻¹ region (O-H/N-H stretching), C-H stretching bands below 3000 cm⁻¹, and a strong C=O stretching band around 1700-1750 cm⁻¹ if the keto tautomer is dominant. C=N and N-O stretching vibrations characteristic of the ring would also be observed.
-
Mass Spectrometry: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight of 114.10 g/mol .
Part 4: Applications in Research and Drug Development
3-Ethyl-1,2,4-oxadiazol-5-ol is primarily utilized as a high-value synthetic intermediate for the development of novel therapeutic agents.[1] The 1,2,4-oxadiazole core has been integrated into compounds targeting a wide array of biological activities.
-
Anticancer Research: Derivatives have been investigated for their ability to inhibit enzymes crucial for cancer cell proliferation, such as thymidylate synthase and topoisomerase II.[1]
-
Antioxidant Properties: The scaffold has shown potential in scavenging dangerous free radicals, making it relevant for research into conditions associated with oxidative stress.[1]
-
Broad Pharmacological Potential: The oxadiazole class of compounds exhibits a vast range of biological effects, including anti-inflammatory, antimicrobial, and antiviral activities.[2]
Caption: Role in a typical drug discovery workflow.
Part 5: Safety and Handling
It is imperative to handle 3-Ethyl-1,2,4-oxadiazol-5-ol with appropriate safety precautions in a laboratory setting.
-
Hazard Classification: Classified as Acute Toxicity 4, Oral (H302: Harmful if swallowed). The GHS07 pictogram (exclamation mark) is applicable.
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a dry, cool place (2-8°C) away from incompatible materials.[1]
Conclusion
3-Ethyl-1,2,4-oxadiazol-5-ol is more than a simple chemical; it is a versatile and potent building block for medicinal chemistry. Its unique structural features, including its tautomeric nature and its role as a bioisostere, provide a rich platform for the design of novel therapeutics. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for researchers aiming to leverage the full potential of the 1,2,4-oxadiazole scaffold in drug development.
References
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025).
- Jadhav, S., et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Alfliadhi, M., Pattarawarapan, M., Hongsibsong, S., Wiriya, N., & Phakhodee, W. (2024). A Ph3P-I2 mediated amination of 1,2,4-oxadiazol-5(4H)-ones with tertiary amines provides 5-dialkylamino 1,2,4-oxadiazoles. Synthesis, 56, 1465-1475.
- Pace, V., & Castoldi, L. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2018(4), 377-390.
-
(A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
- Pace, V., & Castoldi, L. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry.
- A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. (2015). Tetrahedron Letters, 56(38), 5354-5357.
- Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(21), 5049.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijper.org [ijper.org]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Ethyl-1,2,4-oxadiazol-5-ol | 57689-63-1 [amp.chemicalbook.com]
- 5. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
